molecular formula C10H20N2O2 B121664 3-Boc-aminomethylpyrrolidine CAS No. 149366-79-0

3-Boc-aminomethylpyrrolidine

Cat. No.: B121664
CAS No.: 149366-79-0
M. Wt: 200.28 g/mol
InChI Key: WIEJVMZWPIUWHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Boc-aminomethylpyrrolidine, also known as tert-butyl 3-pyrrolidinylmethylcarbamate, is a chemical compound with the molecular formula C10H20N2O2. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the aminomethyl group of pyrrolidine. This compound is widely used in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Boc-aminomethylpyrrolidine can be synthesized through several synthetic routes. One common method involves the reaction of pyrrolidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 3-Boc-aminomethylpyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Boc-aminomethylpyrrolidine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the preparation of biologically active molecules, such as enzyme inhibitors and receptor ligands.

    Medicine: It serves as a building block in the synthesis of various drugs, including antiviral and anticancer agents.

    Industry: The compound is employed in the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of 3-Boc-aminomethylpyrrolidine is primarily related to its role as a synthetic intermediate. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can interact with molecular targets, such as enzymes or receptors, depending on the specific application.

Comparison with Similar Compounds

Uniqueness: 3-Boc-aminomethylpyrrolidine is unique due to the presence of both the Boc-protected amine and the aminomethyl group, making it a versatile intermediate for various synthetic applications. Its ability to undergo selective deprotection and subsequent reactions adds to its utility in organic synthesis .

Properties

IUPAC Name

tert-butyl N-(pyrrolidin-3-ylmethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-7-8-4-5-11-6-8/h8,11H,4-7H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIEJVMZWPIUWHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50401225
Record name 3-Boc-aminomethylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149366-79-0
Record name 3-Boc-aminomethylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-[(pyrrolidin-3-yl)methyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.